1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17334133
InChI: InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19)/t11-/m0/s1
SMILES:
Molecular Formula: C14H17N3O4
Molecular Weight: 291.30 g/mol

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-

CAS No.:

Cat. No.: VC17334133

Molecular Formula: C14H17N3O4

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)- -

Specification

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
IUPAC Name methyl (5S)-2-(phenylmethoxycarbonylaminomethyl)-4,5-dihydro-1H-imidazole-5-carboxylate
Standard InChI InChI=1S/C14H17N3O4/c1-20-13(18)11-7-15-12(17-11)8-16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)(H,16,19)/t11-/m0/s1
Standard InChI Key RZTHEMOWHQHWKD-NSHDSACASA-N
Isomeric SMILES COC(=O)[C@@H]1CN=C(N1)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES COC(=O)C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) substituted at position 2 with a [[(phenylmethoxy)carbonyl]amino]methyl group. The carboxylic acid at position 4 is esterified to a methyl group, while the (S)-configuration denotes chirality at the carbon bearing the aminomethyl substituent . The molecular formula is C₁₅H₁₇N₃O₄, with a calculated molecular weight of 303.32 g/mol.

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for biological activity, as evidenced by studies on analogous imidazole derivatives where stereochemistry influenced receptor binding . Chirality likely arises during synthesis via asymmetric catalysis or resolution techniques, though specific details for this compound remain undocumented in available literature .

Synthesis and Manufacturing

Key Synthetic Routes

A patent (CN105693619A) describes a three-step protocol for synthesizing 1H-imidazole-4-carboxylates using inorganic-salt composite catalysts :

  • Esterification: 2-Sulfhydryl-4-imidazole-ethyl formate undergoes catalytic desulfurization in toluene with a barium sulfate–ferric nitrate–iron sulfate composite, yielding 1H-imidazole-4-ethyl formate.

  • Saponification: The ethyl ester is hydrolyzed in potassium hydroxide (1–2% w/w) at 25–30°C, followed by acidification to precipitate the carboxylic acid.

  • Methyl Ester Formation: The free acid is re-esterified with methanol under acidic conditions to yield the methyl ester .

For the target compound, additional steps would involve:

  • Protection of the Amino Group: Introducing the [(phenylmethoxy)carbonyl] (Cbz) group via reaction with benzyl chloroformate.

  • Chiral Induction: Asymmetric synthesis using chiral auxiliaries or catalysts to establish the (S)-configuration .

Catalytic Innovations

The composite catalyst (BaSO₄–Fe(NO₃)₃–FeSO₄) enhances reaction efficiency by 30–40% compared to traditional methods, attributed to synergistic Lewis acid and radical-mediated pathways under UV irradiation .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point294–295°C (predicted for free acid)
Density1.524 ± 0.06 g/cm³
SolubilitySparingly soluble in aqueous acid
pKa2.69 ± 0.10 (carboxylic acid)
Storage ConditionsSealed, dry, room temperature

The methyl ester derivative exhibits improved lipid solubility compared to the parent acid, facilitating membrane permeability in biological systems .

Applications in Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The deprotonated carboxylate form of analogous imidazole-4-carboxylic acids coordinates to lanthanides (e.g., Dy³⁺, Eu³⁺) and transition metals (Mn²⁺), forming binuclear or tetranuclear complexes with luminescent or magnetic properties . For example:

  • [Dy(HIMC)(SO₄)(H₂O)]: Exhibits slow magnetic relaxation behavior, a hallmark of single-molecule magnets .

  • Mn₄ Clusters: Display catechol oxidase-like activity, catalyzing the oxidation of 3,5-di-tert-butylcatechol .

The Cbz-protected amino group in the target compound could enable pH-sensitive ligand behavior, with potential applications in stimuli-responsive MOFs .

Stability and Degradation

Hydrolytic Sensitivity

The methyl ester is susceptible to hydrolysis in basic conditions, regenerating the carboxylic acid. This property is exploitable in prodrug designs, where enzymatic esterases release the active acid in vivo .

Photostability

UV irradiation studies on related imidazoles suggest moderate photostability, with degradation primarily via radical-mediated pathways. Storage in amber glass is recommended to prevent photolysis .

Future Directions

Synthetic Improvements

  • Enantioselective Catalysis: Developing chiral catalysts (e.g., Ru-BINAP complexes) to improve (S)-enantiomer yield .

  • Continuous Flow Synthesis: Implementing microreactor technology to enhance scalability and reduce byproducts .

Therapeutic Exploration

  • Neuroinflammation Models: Evaluating efficacy in Alzheimer’s and Parkinson’s disease models via COX-2/5-LOX dual inhibition .

  • Anticancer Screening: Testing against kinase targets (e.g., EGFR, BRAF) due to structural similarity to known kinase inhibitors .

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